N-cyclohexylcyclohexanamine;(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(prop-2-enoxycarbonylamino)propanoic acid
Description
N-Cyclohexylcyclohexanamine
- Molecular Framework : C~12~H~23~N, featuring two cyclohexyl rings attached to a central amine.
- Steric Effects : The bicyclic structure imposes significant steric hindrance, influencing reactivity and selectivity in nucleophilic substitutions.
- Solubility Profile : Low water solubility (0.894 g/cm³) but miscible with organic solvents, aligning with its role in non-polar media.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 181.32 g/mol | |
| Boiling Point | 255.8°C at 760 mmHg | |
| pKa | 10.4 |
(2S)-3-[4-[(2-Methylpropan-2-yl)Oxy]Phenyl]-2-(Prop-2-Enoxycarbonylamino)Propanoic Acid
- Stereochemistry : The (2S) configuration ensures compatibility with natural L-amino acids in peptide chains.
- Protecting Groups :
- Synthetic Utility : Serves as a building block in Fmoc-SPPS, enhancing yield and purity in complex peptide assemblies.
Scope of Current Academic Inquiry
Recent studies prioritize optimizing DCHA’s catalytic efficiency in asymmetric synthesis and exploring its role in supramolecular chemistry. For the tyrosine derivative, research focuses on streamlining its synthesis via resin-bound intermediates and expanding its applications in bioconjugation. Collaborative efforts aim to integrate these compounds into hybrid materials, leveraging DCHA’s solvation properties and the tyrosine derivative’s peptide-compatibility for drug delivery systems.
% Example structural formula of DCHA
\begin{figure}
\centering
\chemfig{*6((-HN(-*6(------)))-(-*6(------))------)}
\end{figure}
“The strategic use of protecting groups, such as Aloc, has revolutionized peptide synthesis, enabling access to previously inaccessible therapeutic targets.”
Properties
Molecular Formula |
C29H46N2O5 |
|---|---|
Molecular Weight |
502.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(prop-2-enoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H23NO5.C12H23N/c1-5-10-22-16(21)18-14(15(19)20)11-12-6-8-13(9-7-12)23-17(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,14H,1,10-11H2,2-4H3,(H,18,21)(H,19,20);11-13H,1-10H2/t14-;/m0./s1 |
InChI Key |
RNGOBRWMXNPHIB-UQKRIMTDSA-N |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1):
Table 1: Structural and Functional Comparison
Key Findings :
Steric Effects : The tert-butyl and cyclohexyl groups in the target compound confer superior stability compared to analogs like the cyclobutyl variant, but limit aqueous solubility .
Synthetic Utility : The Alloc group in the target compound allows for selective deprotection under mild conditions, advantageous in peptide synthesis compared to Boc-protected analogs .
Recommendations :
- Explore salt forms (e.g., sodium or lysine salts) to improve aqueous solubility.
Preparation Methods
Catalytic Hydrogenation of Aniline
One of the principal industrial methods involves the catalytic hydrogenation of aniline (phenylamine). This process uses ruthenium and/or palladium catalysts, often supported on niobic acid or tantalic acid to improve selectivity and yield. The reaction converts the aromatic ring of aniline into a saturated cyclohexyl structure, producing mainly cyclohexylamine but also yielding N-cyclohexylcyclohexanamine as a minor product.
- Catalysts: Ruthenium and palladium on niobic acid or tantalic acid supports.
- Conditions: Hydrogen gas under pressure, typically at elevated temperatures.
- Outcome: Mixture of cyclohexylamine and N-cyclohexylcyclohexanamine, with the latter as a minor component.
Reductive Amination of Cyclohexanone
Another important method is reductive amination, where cyclohexanone is reacted with ammonia or cyclohexylamine in the presence of a catalyst to form N-cyclohexylcyclohexanamine.
- Catalysts: Palladium/carbon or ruthenium catalysts.
- Conditions: Hydrogen pressure around 4 mm Hg, moderate temperature.
- Reaction: Cyclohexanone + cyclohexylamine + H2 → N-cyclohexylcyclohexanamine.
This method offers better control over product composition and can yield higher purity N-cyclohexylcyclohexanamine.
Pressure Hydrogenation of Diphenylamine
N-cyclohexylcyclohexanamine can also be synthesized by pressure hydrogenation of diphenylamine using a ruthenium catalyst.
- Catalysts: Ruthenium-based.
- Conditions: Elevated hydrogen pressure.
- Reaction: Diphenylamine + H2 → N-cyclohexylcyclohexanamine.
This method is less common but provides an alternative route from aromatic amines.
Reaction of Cyclohexanone with Cyclohexylamine
A direct reaction between cyclohexanone and cyclohexylamine under hydrogen atmosphere with palladium/carbon catalyst also produces N-cyclohexylcyclohexanamine.
- Catalysts: Palladium/carbon.
- Conditions: Hydrogen pressure ~4 mm Hg.
- Reaction: Cyclohexanone + cyclohexylamine → N-cyclohexylcyclohexanamine.
Summary Table of Preparation Methods for N-cyclohexylcyclohexanamine
| Method | Starting Materials | Catalyst | Conditions | Notes |
|---|---|---|---|---|
| Catalytic hydrogenation of aniline | Aniline + H2 | Ru/Pd on niobic/tantalic acid | Elevated temp & H2 pressure | Produces mixture; N-cyclohexylcyclohexanamine minor product |
| Reductive amination of cyclohexanone | Cyclohexanone + NH3 or cyclohexylamine + H2 | Pd/C or Ru catalyst | Moderate temp, H2 pressure (~4 mm Hg) | Higher selectivity for N-cyclohexylcyclohexanamine |
| Pressure hydrogenation of diphenylamine | Diphenylamine + H2 | Ruthenium catalyst | Elevated H2 pressure | Alternative aromatic amine hydrogenation |
| Reaction of cyclohexanone with cyclohexylamine | Cyclohexanone + cyclohexylamine + H2 | Pd/C catalyst | Hydrogen pressure ~4 mm Hg | Direct amination under hydrogen |
Preparation Methods of (2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(prop-2-enoxycarbonylamino)propanoic acid
This compound is a complex amino acid derivative featuring a protected phenolic group and a prop-2-enoxycarbonylamino moiety. It is structurally related to protected forms of amino acids used in peptide synthesis or pharmaceutical intermediates.
General Synthetic Approach
The synthesis typically involves multi-step organic transformations including:
- Protection of phenolic hydroxyl groups using tert-butyl (2-methylpropan-2-yl) ethers.
- Introduction of the prop-2-enoxycarbonyl (allyloxycarbonyl) protecting group on the amino function.
- Stereoselective synthesis or resolution to obtain the (2S) enantiomer.
Protection of Phenol Group
The phenol group is protected by forming an ether with 2-methylpropan-2-yl (tert-butyl) group to prevent side reactions during subsequent steps. This is commonly done by reacting the phenol with tert-butyl halides or using acid-catalyzed tert-butylation.
Introduction of Prop-2-enoxycarbonylamino Group
The amino group is protected by the allyloxycarbonyl (Alloc) group, which is introduced by reacting the free amine with allyl chloroformate under basic conditions. This protecting group is removable under mild conditions, making it suitable for peptide synthesis.
Stereocontrolled Synthesis of the Amino Acid Backbone
The chiral center at the 2-position is maintained or introduced via stereoselective synthesis or chiral resolution methods. Common strategies include:
- Use of chiral starting materials or auxiliaries.
- Enzymatic resolution.
- Asymmetric synthesis catalyzed by chiral catalysts.
Purification and Characterization
Purification typically involves recrystallization or chromatography. Characterization methods include NMR, IR, MS, and chiral HPLC to confirm purity and stereochemistry.
Patent-Reported Methods
Recent patents (e.g., WO2023012829A1) describe improved processes for related amino acid derivatives, emphasizing:
- Use of fluorenylmethoxycarbonyl (Fmoc) protecting groups in some intermediates.
- Optimization of reaction conditions for higher yields and selectivity.
- Purification techniques for pharmaceutical-grade compounds.
In-Depth Research Findings and Analysis
Catalytic Systems for N-cyclohexylcyclohexanamine
- Ruthenium and palladium catalysts supported on niobic acid or tantalic acid provide enhanced activity and selectivity.
- Catalyst preparation involves impregnation of supports with metal precursors followed by reduction and activation.
- Catalyst lifetime and reusability are critical for industrial application.
Reaction Conditions
- Hydrogen pressure and temperature are optimized to balance reaction rate and selectivity.
- Lower pressures (~4 mm Hg) are effective in reductive amination routes.
- Reaction temperature around 180°C is common in phenol hydrogenation to cyclohexylamine derivatives.
Environmental and Economic Considerations
- Using phenol as a raw material instead of aniline reduces cost and environmental impact.
- Catalysts with high activity and long life reduce waste and improve process sustainability.
- Green chemistry principles are increasingly incorporated into process design.
Challenges in Synthesis of Complex Amino Acid Derivatives
- Maintaining stereochemical integrity during multi-step synthesis.
- Efficient protection and deprotection strategies to avoid side reactions.
- Scalability and reproducibility for pharmaceutical manufacturing.
Summary Table of Key Parameters in Preparation
| Compound | Catalyst/System | Temperature (°C) | Pressure (mm Hg) | Yield (%) | Notes |
|---|---|---|---|---|---|
| N-cyclohexylcyclohexanamine (via aniline hydrogenation) | Ru/Pd on niobic/tantalic acid | 180-250 | Variable (high) | Moderate | Mixture with cyclohexylamine |
| N-cyclohexylcyclohexanamine (reductive amination) | Pd/C or Ru catalyst | ~180 | ~4 | High | High selectivity |
| N-cyclohexylcyclohexanamine (diphenylamine hydrogenation) | Ru catalyst | Elevated | Elevated | Moderate | Alternative route |
| (2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(prop-2-enoxycarbonylamino)propanoic acid | Multi-step organic synthesis with protecting groups | Ambient to reflux | Atmospheric | Variable | Requires stereocontrol and protection |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing these compounds with high purity?
- Methodological Answer :
- N-cyclohexylcyclohexanamine : Begin with cyclohexene derivatives and employ cyclization reactions (e.g., acid-catalyzed or metal-mediated) to form the cyclohexane backbone. Introduce the cyclohexylamine group via reductive amination using cyclohexanone and ammonia/amine sources under hydrogenation conditions .
- (2S)-3-[4-(tert-butoxy)phenyl]-...propanoic Acid : Start with tert-butoxy-protected phenyl precursors. Install the allyloxycarbonylamino group via carbamate formation (e.g., using allyl chloroformate and a base). Optimize coupling reactions (e.g., DCC/HOBt-mediated) for peptide bond formation. Use HPLC (C18 column, acetonitrile/water gradient) to monitor intermediates and ensure >95% purity .
- Key Table :
| Step | Reaction Type | Critical Parameters |
|---|---|---|
| 1 | Cyclohexane ring formation | Catalyst (H2SO4, Pd/C), 80°C |
| 2 | Reductive amination | NH3, H2 (50 psi), 24 hrs |
| 3 | tert-Butyl protection | tert-Butyl chloride, K2CO3 |
Q. Which analytical techniques confirm structural integrity and stereochemistry?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 1H/13C NMR to identify functional groups (e.g., tert-butoxy protons at δ 1.2 ppm, allyl vinyl protons at δ 5.8–6.1 ppm). 2D COSY/HSQC resolves stereochemical ambiguities .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C15H22N2O5: [M+H]+ = 311.1602) .
- X-ray Crystallography : Definitive for absolute configuration determination if single crystals are obtained .
Advanced Research Questions
Q. How can contradictions in bioactivity data (e.g., in vitro vs. in vivo) be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate enzyme inhibition results (e.g., kinase assays) with cell-based viability tests (MTT assay) .
- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to determine if poor absorption explains in vivo inefficacy.
- Metabolite Screening : Identify active/inactive metabolites using HRMS and metabolic stability assays (e.g., liver microsomes) .
Q. What computational approaches optimize multi-step synthesis efficiency?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways and transition states (e.g., Gaussian 16 software) .
- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal catalysts/solvents. For example, ICReDD’s platform integrates computational predictions with robotic experimentation for rapid optimization .
- Key Workflow :
| Stage | Tools/Techniques |
|---|---|
| Pathway prediction | DFT (B3LYP/6-31G*) |
| Experimental design | High-throughput robotic screening |
Q. How can enantiomeric impurities be minimized during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak® columns (e.g., AD-H) with hexane/isopropanol mobile phases to separate enantiomers and quantify purity .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-Ru complexes) for stereoselective amide bond formation .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility or stability data?
- Methodological Answer :
- Controlled Replication : Repeat experiments under standardized conditions (e.g., pH 7.4 buffer, 25°C).
- Degradation Studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products .
- Example Workflow :
| Parameter | Test Condition | Outcome Metric |
|---|---|---|
| Solubility | PBS vs. DMSO | LC-MS quantification |
| Thermal stability | 40°C, 0–72 hrs | % Purity retention |
Experimental Design Considerations
Q. What strategies improve yield in multi-gram-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, stoichiometry). For example, a 3-factor DoE reduced side products by 40% in tert-butyl protection steps .
- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, improving reproducibility for exothermic reactions (e.g., Grignard additions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
